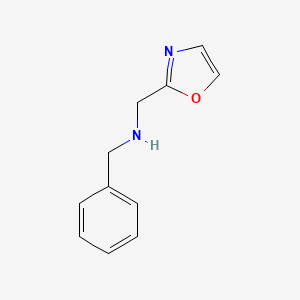

N-Benzyl-1-(oxazol-2-YL)methanamine

Description

N-Benzyl-1-(oxazol-2-yl)methanamine is a secondary amine featuring a benzyl group and an oxazole heterocycle.

Properties

Molecular Formula |

C11H12N2O |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

N-(1,3-oxazol-2-ylmethyl)-1-phenylmethanamine |

InChI |

InChI=1S/C11H12N2O/c1-2-4-10(5-3-1)8-12-9-11-13-6-7-14-11/h1-7,12H,8-9H2 |

InChI Key |

IUEFRRUDZVIHBV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNCC2=NC=CO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-1-(oxazol-2-YL)methanamine typically involves the reaction of benzylamine with oxazole derivatives. One common method is the condensation of benzylamine with 2-bromoacetophenone followed by cyclization to form the oxazole ring. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: N-Benzyl-1-(oxazol-2-YL)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or oxazole positions using reagents like sodium hydride or alkyl halides

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) under reflux.

Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) at elevated temperatures

Major Products:

Oxidation: Formation of benzyl alcohol derivatives.

Reduction: Formation of benzylamine derivatives.

Substitution: Formation of various substituted oxazole derivatives

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Properties

Research indicates that N-Benzyl-1-(oxazol-2-YL)methanamine exhibits significant antimicrobial activity against various bacterial strains. Preliminary studies have shown its efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential as a novel antimicrobial agent. The oxazole ring structure may enhance its bioactivity by facilitating interactions with biological targets, such as enzymes or receptors involved in bacterial growth and survival.

Anticancer Activity

There is growing interest in the anticancer properties of this compound. Investigations suggest that this compound may exert its effects through the modulation of specific molecular targets, including enzymes and receptors associated with cancer cell proliferation. The unique structural features of the oxazole ring are believed to contribute to its ability to influence cellular interactions, making it a candidate for further development in cancer therapeutics.

Medicinal Chemistry

This compound serves as a valuable intermediate in the synthesis of more complex pharmaceutical compounds. Its structural characteristics allow for modifications that can enhance biological activity or selectivity for specific targets. The compound's potential as a pharmaceutical intermediate highlights its significance in drug discovery and development processes .

Research and Development

Structure-Activity Relationship Studies

The compound is often utilized in structure-activity relationship (SAR) studies aimed at understanding how variations in chemical structure affect biological activity. Such studies are crucial for optimizing the efficacy and safety profiles of new drugs derived from this compound .

Biological Evaluation

In vitro assays have been conducted to assess the biological activities of this compound, including its effects on enzyme inhibition and cell viability. These evaluations are essential for determining the compound's therapeutic potential and guiding future research directions .

Comparative Data Table

| Application Area | Description | Key Findings |

|---|---|---|

| Antimicrobial Activity | Effective against various bacterial strains | Exhibits significant antimicrobial properties |

| Anticancer Activity | Potential to inhibit cancer cell proliferation | Modulates specific molecular targets |

| Medicinal Chemistry | Intermediate for synthesizing complex pharmaceuticals | Valuable for drug discovery |

| Structure-Activity Studies | Used to explore relationships between structure and biological activity | Essential for optimizing drug efficacy |

Case Studies

Case Study 1: Antibacterial Efficacy

A study demonstrated that this compound showed minimum inhibitory concentrations (MIC) comparable to established antibiotics against resistant strains of bacteria. This finding underscores its potential role in addressing antibiotic resistance .

Case Study 2: Anticancer Mechanisms

In vitro experiments revealed that this compound induced apoptosis in several cancer cell lines, suggesting mechanisms involving caspase activation and modulation of signaling pathways related to cell survival .

Mechanism of Action

The mechanism of action of N-Benzyl-1-(oxazol-2-YL)methanamine involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which can influence the binding affinity to biological targets. The benzyl group can enhance lipophilicity, aiding in membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs of N-benzyl-1-(oxazol-2-yl)methanamine, highlighting differences in heterocyclic substituents, molecular weights, and functional groups:

Key Observations :

- Heterocyclic Influence : The oxazole ring (target compound) offers distinct electronic properties compared to furan (lower electron density due to oxygen and nitrogen) and imidazole (higher basicity due to nitrogen lone pairs).

- Molecular Weight : Tetrazole derivatives (e.g., 7a–7c in ) exhibit higher molecular weights due to the nitrogen-rich tetrazole ring .

Spectroscopic and Physicochemical Properties

Table: Comparative Spectroscopic Data

Notes:

Biological Activity

N-Benzyl-1-(oxazol-2-YL)methanamine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by recent research findings.

Structural Characteristics

This compound has the molecular formula CHNO, characterized by a benzyl group linked to a methanamine, which is further connected to an oxazole ring. The oxazole ring is a five-membered heterocyclic structure containing nitrogen and oxygen, contributing to the compound's reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . Preliminary studies have shown efficacy against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents. The mechanism of action may involve interactions with bacterial cell components or enzymes critical for bacterial survival.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for anticancer activity . Initial findings suggest that it may modulate specific molecular targets, including enzymes and receptors involved in cancer progression. The oxazole moiety may enhance the compound's ability to interact with these biological targets, potentially leading to apoptosis in cancer cells .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with key enzymes or receptors involved in metabolic pathways or cell signaling. Understanding these interactions is crucial for elucidating its therapeutic potential and optimizing its efficacy in clinical applications.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes some related compounds and their unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-Methyl-1-(1,3-oxazol-4-yl)methanamine | Methyl group instead of benzyl | Different biological activity profiles |

| Benzo[D]oxazol-2-ylmethanamine | Fused benzoxazole structure | Enhanced stability and reactivity |

| 3-Methyl-1,2-oxazol-4-ylmethanamine | Methyl substitution on oxazole ring | Variation in chemical reactivity |

| N-(3-propyl-1,2,4-oxadiazol-5-yl)methanamine | Oxadiazole instead of oxazole | Different biological activity due to structural changes |

Case Studies and Research Findings

Recent studies have highlighted the potential of oxazole derivatives, including this compound, in various therapeutic contexts:

- Antimicrobial Studies : A study demonstrated that compounds similar to this compound showed effectiveness against Gram-positive bacteria, indicating potential applications in treating infections caused by resistant bacterial strains.

- Cancer Research : Investigations into the anticancer properties revealed that certain oxazole derivatives could inhibit tumor growth in vitro and in vivo by inducing cell cycle arrest and apoptosis .

- Mechanistic Insights : Research into the mechanisms of action has suggested that these compounds may inhibit specific pathways critical for cancer cell proliferation, such as those involving VEGFR signaling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.